NVR 3-778 - 1445790-55-5

NVR 3-778

Catalog Number: EVT-278194
CAS Number: 1445790-55-5
Molecular Formula: C18H16F4N2O4S
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVR 3-778 is a first-in-class small molecule classified as a capsid assembly modulator (CAM) with potent antiviral activity against the Hepatitis B virus (HBV). [, , ] It belongs to the sulfamoylbenzamide (SBA) class of CAMs, known as capsid activators. [] NVR 3-778 is a crucial research tool for investigating novel therapeutic approaches to achieve a functional cure for chronic HBV infection. [, , , ]

Molecular Structure Analysis

Although a detailed molecular structure analysis of NVR 3-778 is not available in the provided literature, its molecular structure can be deduced from its chemical name: 4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide. Computational modeling studies have investigated the binding characteristics of similar pyrrole-scaffold HBV capsid inhibitors, revealing that hydrophobic interactions play a major role in their binding to the HBV core protein. [] These findings suggest that NVR 3-778 might exhibit similar binding interactions, primarily driven by hydrophobic forces.

Mechanism of Action

NVR 3-778 functions as a capsid assembly modulator, specifically targeting the HBV core protein. [, , ] It acts as a capsid activator, promoting the premature assembly of HBV capsids. [] This aberrant capsid formation disrupts viral replication by interfering with pregenomic RNA encapsidation and the production of both HBV DNA- and HBV RNA-containing particles. [, ] By targeting this essential step in the HBV life cycle, NVR 3-778 effectively inhibits viral replication.

Applications

NVR 3-778 has shown significant promise in preclinical and early clinical studies for its potential in treating chronic HBV infection. [, , , , , , , ] Key applications include:

  • Inhibition of HBV Replication: NVR 3-778 demonstrates potent inhibition of HBV replication in various experimental models, including HepG2.2.15 cells, primary human hepatocytes, and humanized mice. [, , , ]
  • Reduction of HBV DNA and RNA: Both in vitro and in vivo studies showcase NVR 3-778's ability to significantly reduce serum levels of HBV DNA and HBV RNA. [, , , ]
  • Synergistic Antiviral Activity: Combining NVR 3-778 with other antiviral agents, such as pegylated interferon (pegIFN) or nucleoside analogs, demonstrates additive or synergistic antiviral effects. [, , , ]
  • Investigation of HBV Resistance: Studies investigating NVR 3-778 resistance have identified mutations within the HBV core protein that can confer resistance, providing insights into viral adaptation mechanisms. []
Future Directions
  • Optimization of Dosing Regimens: Further research is needed to optimize dosing strategies for NVR 3-778, potentially improving its efficacy and reducing the risk of resistance development. []
  • Evaluation of Long-Term Efficacy and Safety: Long-term clinical trials are essential to assess the sustained efficacy, safety, and durability of NVR 3-778 treatment in chronic HBV patients. []
  • Exploration of Combination Therapies: Investigating combinations of NVR 3-778 with other antiviral agents or immunomodulatory therapies holds promise for achieving a functional cure for HBV infection. [, , ]
  • Development of Next-Generation CAMs: The success of NVR 3-778 has paved the way for developing next-generation capsid assembly modulators with improved potency, safety profiles, and resistance profiles. []

JNJ-6379

Compound Description: JNJ-6379 is a pyrrole-scaffold inhibitor of the hepatitis B virus (HBV) capsid assembly, classified as a member of the CAM-Normal (CAM-N) series. It exhibits potent antiviral activity by interfering with the formation of viral capsids. []

GLP-26

Compound Description: GLP-26 is another pyrrole-scaffold inhibitor of HBV capsid assembly belonging to the CAM-N series. It exhibits potent antiviral activity by disrupting the formation of viral capsids. []

Relevance: GLP-26 shares structural similarities with NVR 3-778 and JNJ-6379, being a member of the CAM-N series. Similar to JNJ-6379, GLP-26 displays higher potency than NVR 3-778 due to stronger nonpolar interactions with the HBV core protein. It also forms distinct hydrogen bonds, notably with the L140B residue, contributing to its enhanced antiviral activity. []

CU15

Compound Description: CU15 is a novel 1H-pyrrole-2-carbonyl substituted pyrrolidine-based compound identified as a promising lead CAM-N compound. It exhibits sub-nanomolar potency against HBV and demonstrates good pharmacokinetic properties. []

Relevance: Developed based on the binding characteristics of NVR 3-778, JNJ-6379, and GLP-26, CU15 represents a more potent CAM-N compound. It was designed to mimic the interactions with the L140B residue while maximizing nonpolar interactions in the solvent-accessible region of the HBV core protein, resulting in enhanced antiviral activity compared to NVR 3-778. []

KR-26556

Compound Description: KR-26556 is a novel sulfonamide-based HBV capsid assembly modulator derived from the structure of NVR 3-778. It belongs to the sulfamoylbenzamide (SBA) class of CAMs, which are capsid activators that inhibit viral replication by promoting premature capsid assembly. []

Relevance: Designed based on the structure of NVR 3-778, KR-26556 represents an advancement in SBA-based HBV CAMs. It demonstrates improved pharmacological activity compared to NVR 3-778, suggesting enhanced potency and/or a better pharmacokinetic profile. []

Heteroaryldihydropyrimidines

Compound Description: Heteroaryldihydropyrimidines are a class of highly potent non-nucleosidic inhibitors of HBV replication. They act by misdirecting HBV capsid assembly, thereby interfering with viral infection. []

Relevance: While not structurally related to NVR 3-778, heteroaryldihydropyrimidines represent another class of HBV capsid assembly modulators. They highlight the potential of targeting HBV capsid assembly as a therapeutic strategy, similar to the mechanism of action of NVR 3-778. []

BAY 41-4109

Compound Description: BAY 41-4109 is a specific example of a heteroaryldihydropyrimidine that acts as an HBV capsid assembly effector. It has been investigated in a phase I clinical trial for its antiviral activity. []

Relevance: BAY 41-4109, like NVR 3-778, exemplifies the development of compounds targeting HBV capsid assembly. Although structurally distinct, both compounds demonstrate the potential of this therapeutic approach for treating chronic HBV infection. []

CMX157

Compound Description: CMX157 is a hexadecyloxypropyl ester prodrug of tenofovir, a nucleoside analog used for HBV treatment. It exhibits potent in vitro activity against both HIV-1 and HBV. []

Relevance: Although not directly related to NVR 3-778 in terms of structure or mechanism of action, CMX157 represents an alternative approach to improve existing HBV therapies. It highlights the ongoing research efforts to develop more effective and potent drugs for treating chronic HBV infection. []

Properties

CAS Number

1445790-55-5

Product Name

NVR 3-778

IUPAC Name

4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide

Molecular Formula

C18H16F4N2O4S

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26)

InChI Key

KKMFSVNFPUPGCA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

NVR 3778; NVR 3 778; NVR-3-778; K-89; K 89; K89

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.